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(S)-dimethyl 2-benzamidosuccinate Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes & Protocols: Mitigating Aspartimide Formation in Solid-Phase Peptide Synthesis
Application Notes & Protocols: Mitigating Aspartimide Formation in Solid-Phase Peptide Synthesis
A Senior Application Scientist's Guide to High-Purity Peptides
Introduction: The Challenge of Aspartic Acid in SPPS
Solid-Phase Peptide Synthesis (SPPS), particularly using the fluorenylmethyloxycarbonyl (Fmoc) strategy, is the cornerstone of modern peptide research and development.[1] This method allows for the efficient, stepwise assembly of amino acids on a solid resin support.[2] However, certain amino acid residues present unique challenges that can compromise the purity and yield of the final product. Aspartic acid (Asp) is chief among them, being the primary culprit behind a notorious and often difficult-to-diagnose side reaction: aspartimide formation.[][4]
This side reaction leads to a cascade of impurities, including racemized peptides and backbone rearrangements (α- and β-peptides), which are often difficult or impossible to separate from the target peptide due to similar masses and chromatographic properties.[4][5] This guide provides a detailed overview of the aspartimide formation mechanism and presents robust, field-proven strategies and protocols to suppress this side reaction, ensuring the synthesis of high-purity aspartic acid-containing peptides.
While a variety of chemical intermediates exist, this note will focus on established, commercially available building blocks and methodologies that offer the most reliable solutions for researchers today. The compound (S)-dimethyl 2-benzamidosuccinate, also known as N-benzoyl-L-aspartic acid dimethyl ester, is a chemical intermediate but is not employed as a direct building block in standard Fmoc-SPPS protocols.[][6] Instead, advanced strategies involving backbone protection or specialized side-chain protecting groups are the industry standard for preventing aspartimide formation.
The Mechanism and Consequences of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[4] During the repetitive Fmoc-deprotection steps, the use of a base (typically 20% piperidine in DMF) can deprotonate the backbone amide nitrogen of the residue C-terminal to the Asp.[4][7] This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid, which is typically protected as an ester (e.g., a tert-butyl ester). This attack forms a five-membered succinimide ring, known as an aspartimide intermediate.[4]
This side reaction is especially prevalent in sequences where the Asp residue is followed by a sterically unhindered amino acid, with Asp-Gly being the most susceptible motif.[8] Other problematic sequences include Asp-Asn, Asp-Ser, and Asp-Arg.[8]
The aspartimide intermediate is unstable and highly problematic for three main reasons:
-
Racemization: The α-carbon of the aspartimide is highly prone to epimerization under basic conditions, leading to the formation of D-Asp residues.[4]
-
Backbone Isomerization: The succinimide ring can be re-opened by nucleophiles (like piperidine or water) at two positions, yielding not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[4][7]
-
Piperidide Adducts: The ring can be opened by piperidine itself, leading to piperidide-capped impurities that add +67 Da to the mass of the peptide, further complicating purification.
Field-Proven Strategies for Suppressing Aspartimide Formation
While modifying reaction conditions, such as adding an acid like formic acid to the piperidine solution, can offer partial suppression, the most robust solutions involve the use of specialized, sterically hindering building blocks.
Backbone Amide Protection: The Dmb/Hmb Strategy
The most effective method to completely prevent aspartimide formation is to protect the amide nitrogen that initiates the side reaction.[8][9] The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are temporary backbone amide protecting groups that achieve this.
By attaching a Dmb group to the nitrogen of the amino acid following the Asp residue (e.g., Glycine), the nucleophilicity of this nitrogen is eliminated, and steric hindrance prevents it from attacking the Asp side chain.[8][10] This strategy is most conveniently implemented using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .
Advantages of Backbone Protection:
-
Complete Suppression: Virtually eliminates aspartimide formation.[8]
-
Improved Synthesis: The Dmb group also disrupts on-resin aggregation, a common problem in "difficult" sequences, leading to higher purity and yields.[8][9]
-
TFA-Cleavable: The Dmb group is removed during the final TFA cleavage cocktail treatment, regenerating the native peptide backbone.
Advanced Side-Chain Protecting Groups
An alternative strategy is to increase the steric bulk around the side-chain ester, making it less accessible to nucleophilic attack. While the standard tert-butyl (OtBu) group offers some protection, more demanding applications may benefit from even bulkier groups.
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl ester group provides increased steric hindrance compared to OtBu.
-
Fmoc-Asp(OBno)-OH: The 2-oxobenzoxathiolan-6-yl ester offers a unique electronic and steric profile that effectively suppresses aspartimide formation and has been shown to deliver high-purity peptides in challenging syntheses.[5]
-
Fmoc-Asp(ODmab)-OH: The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester is an orthogonally protected group that can be removed under mild hydrazinolytic conditions, useful for on-resin cyclization strategies.[7]
Experimental Protocols
This section provides a detailed protocol for the recommended strategy of using an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide to synthesize an Asp-Gly-containing peptide.
Materials & Reagents
-
Resin: Rink Amide resin (or other suitable resin for C-terminal amide).[5]
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Specialty Building Block: Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[5]
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[10]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU, and HOBt (1-Hydroxybenzotriazole).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solutions: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[11]
-
Precipitation: Cold diethyl ether.[11]
SPPS Workflow using Fmoc-Asp(OtBu)-(Dmb)Gly-OH
The following protocol outlines a standard manual SPPS cycle. It assumes the synthesis has proceeded normally up to the point of coupling the Asp-Gly dipeptide.
Step-by-Step Protocol:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is removed using the standard deprotection protocol (20% piperidine/DMF) and the resin is thoroughly washed with DMF.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Note that coupling onto a Dmb-protected secondary amine can be slower than standard couplings, so allow for an extended coupling time of 2-4 hours.[8]
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling should be repeated.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS cycle for the next amino acid: Fmoc deprotection, washing, coupling, and washing.
Final Cleavage and Deprotection
-
Preparation: After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail (TFA/TIS/Water, 95:2.5:2.5) to the dry resin (approx. 10 mL per 0.1 mmol of synthesis scale). Agitate at room temperature for 2-3 hours. The Dmb group will be cleaved under these conditions.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Comparative Data and Expected Results
The use of backbone protection significantly improves the quality of the crude peptide product for sequences prone to aspartimide formation.
| Parameter | Standard: Fmoc-Asp(OtBu)-OH | Recommended: Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Rationale |
| Target Peptide Purity (Crude) | Often <50% for Asp-Gly sequences[8] | Typically >85-90%[8] | Dmb protection prevents side reactions, leading to a much cleaner crude product. |
| Aspartimide Impurities | High (Can be >30%) | Negligible to none | The backbone amide nitrogen is blocked, preventing the intramolecular cyclization.[8] |
| α/β Isomer Impurities | Present | Negligible to none | The aspartimide intermediate, which leads to isomerization, is not formed. |
| Coupling Time | Standard (1-2 hours) | Extended (2-4 hours) | Acylation of the Dmb-protected secondary amine is sterically hindered and requires more time. |
| Overall Yield | Lower due to purification losses | Higher due to cleaner crude product | Easier purification of a higher-purity crude product results in a better overall yield. |
Troubleshooting
-
Problem: Slow or incomplete coupling of the Dmb-dipeptide (positive Kaiser test).
-
Solution: Allow for longer coupling times (up to 4 hours). Ensure high-quality, fresh coupling reagents. Consider using a stronger activating agent like HATU.
-
-
Problem: Incomplete removal of the Dmb group during cleavage.
-
Solution: Ensure a sufficient cleavage time (at least 2-3 hours). For particularly difficult cases, a slightly longer cleavage time may be beneficial. Ensure the cleavage cocktail is fresh.
-
-
Problem: Alkylation of Tryptophan (Trp) residues.
-
Solution: The cleavage byproducts of Dmb can modify unprotected Trp. It is strongly recommended to use Fmoc-Trp(Boc)-OH for side-chain protection if Trp is present in the sequence.
-
Conclusion
Aspartimide formation remains a significant hurdle in the synthesis of many biologically relevant peptides. While simple modifications to deprotection protocols can offer a degree of mitigation, they do not eliminate the problem. The strategic incorporation of backbone-protected dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , represents a robust and highly effective solution. This approach not only prevents the formation of aspartimide-related impurities but also enhances the overall efficiency of the synthesis by reducing on-resin aggregation. By understanding the underlying mechanism of this side reaction and employing these advanced, field-proven building blocks, researchers can confidently synthesize complex, high-purity peptides to advance their scientific and therapeutic goals.
References
- Johnson, T., et al. (2005). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. International Journal of Peptide Research and Therapeutics, 11(4), 265-273.
- White, P., et al. (2004). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 10(1), 18-26.
-
Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. (2026, February 28). Retrieved March 26, 2026, from [Link]
-
Structures of various protecting groups used for SPPS over the years. - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]
- From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. (2025, March 7). Journal of Nanobiotechnology, 23(1), 105.
-
Fmoc-Asp(ODmab)-OH [269066-08-2] - AAPPTEC. (n.d.). Retrieved March 26, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved March 26, 2026, from [Link]
-
Dimethyl benzoyl-D-aspartate | C13H15NO5 | CID 25658777 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]
- Reckel, S., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Chemistry - A European Journal, 20(21), 6334-6338.
-
L-Aspartic acid, N-benzoyl-, diethyl ester - LookChem. (n.d.). Retrieved March 26, 2026, from [Link]
- Sato, K., & Shigenaga, A. (2025). Development of protein chemical synthesis using peptide thioester synthetic blocks. Proceedings of the Japan Academy, Series B, 101(10), 622-634.
-
N-Benzoyl-L-Aspartic acid, Manufacturer,Exporter,Supplier in India. (n.d.). Retrieved March 26, 2026, from [Link]
- WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof - Google Patents. (n.d.).
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Solid Phase Peptide Synthesis (SPPS) explained - Bachem [bachem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Dimethyl benzoyl-D-aspartate | C13H15NO5 | CID 25658777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Catalytic Hydrogenation of (S)-dimethyl 2-benzamidosuccinate
Application Notes and Protocols for the Catalytic Hydrogenation of (S)-dimethyl 2-benzamidosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (S)-dimethyl 2-benzamidosuccinate, a valuable chiral building block in pharmaceutical synthesis. The protocols detailed herein focus on the asymmetric catalytic hydrogenation of the prochiral precursor, dimethyl 2-benzamidofumarate. This document offers in-depth technical guidance, explaining the rationale behind experimental choices and providing detailed, step-by-step methodologies.
Introduction: The Significance of (S)-dimethyl 2-benzamidosuccinate
Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can significantly influence its pharmacological activity and safety profile. (S)-dimethyl 2-benzamidosuccinate serves as a key intermediate in the synthesis of various complex molecules, including peptidomimetics and other biologically active compounds. The development of efficient and highly stereoselective methods for its synthesis is therefore a critical area of research. Asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for establishing stereocenters.[1] This guide will focus on the use of transition metal catalysts, particularly rhodium complexes with chiral phosphine ligands, to achieve the desired (S)-enantiomer with high purity.
Synthesis of the Precursor: Dimethyl 2-benzamidofumarate
The successful asymmetric hydrogenation to (S)-dimethyl 2-benzamidosuccinate is predicated on the availability of its prochiral precursor, dimethyl 2-benzamidofumarate. A plausible and efficient method for the synthesis of this starting material involves the reaction of dimethyl acetylenedicarboxylate with benzamide. This reaction proceeds through a Michael addition of the amide to the activated alkyne.
Protocol 1: Synthesis of Dimethyl 2-benzamidofumarate
This protocol describes the synthesis of dimethyl 2-benzamidofumarate from dimethyl acetylenedicarboxylate and benzamide.
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Benzamide
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve benzamide (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethyl acetylenedicarboxylate (1.1 eq) to the cooled solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure dimethyl 2-benzamidofumarate.
Characterization: The structure of the synthesized dimethyl 2-benzamidofumarate should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Asymmetric Catalytic Hydrogenation
The core of this guide is the enantioselective synthesis of (S)-dimethyl 2-benzamidosuccinate via asymmetric catalytic hydrogenation. Rhodium complexes bearing chiral diphosphine ligands, such as DIPAMP, have proven to be highly effective for the hydrogenation of enamides, delivering the desired product with high enantiomeric excess (ee).[2][3][4][5]
The general principle involves the coordination of the prochiral enamide to the chiral rhodium catalyst, followed by the stereoselective addition of hydrogen to one face of the double bond, directed by the chiral ligand environment.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Notes & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-Dimethyl 2-Benzamidosuccinate
Technical Support Center: Optimizing the Synthesis of (S)-Dimethyl 2-Benzamidosuccinate
Welcome to the Technical Support Center for amino acid derivative synthesis. This guide is designed for researchers, application scientists, and drug development professionals seeking to maximize the reaction yield and stereochemical integrity of (S)-dimethyl 2-benzamidosuccinate.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we analyze the chemical causality behind each step, providing you with a self-validating workflow and targeted troubleshooting strategies based on established pharmaceutical scale-up protocols (1)[1].
Experimental Workflow & Self-Validating Protocol
The standard synthesis utilizes a Schotten-Baumann-type benzoylation of L-aspartic acid dimethyl ester in an organic phase.
Caption: Workflow for the synthesis of (S)-dimethyl 2-benzamidosuccinate.
Step-by-Step Methodology
This protocol incorporates real-time validation checkpoints to ensure the reaction is proceeding correctly before moving to the next phase (2)[3].
-
System Setup: Equip a 5L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and an internal temperature probe.
-
Validation Check: Ensure all glassware is oven-dried. Moisture will competitively hydrolyze the benzoyl chloride, destroying your stoichiometric ratio.
-
-
Reagent Loading: Add 161 g (1.00 mol) of L-aspartic acid dimethyl ester, 2500 mL of anhydrous dichloromethane (DCM), and 198 g (1.96 mol) of triethylamine (TEA). Stir to achieve a homogeneous solution.
-
Thermal Control: Submerge the flask in an ice/salt or dry ice/acetone bath. Cool the solution to -5 °C.
-
Validation Check: Do not proceed until the internal probe reads exactly -5 °C.
-
-
Acylation: Slowly add 156 g (1.11 mol) of benzoyl chloride dropwise.
-
Validation Check: Monitor the internal temperature strictly. Adjust the drip rate to ensure the temperature does not exceed -5 °C. You should immediately observe the formation of a dense white precipitate (TEA-HCl). This visual cue confirms the acylation is actively occurring.
-
-
Maturation: Stir the mixture at -5 °C for 1 hour.
-
Filtration: Filter the cold reaction mixture through a sintered glass funnel to remove the TEA-HCl salts. Wash the filter cake three times with cold DCM to recover any trapped product.
-
Aqueous Workup: Transfer the combined filtrate and washings to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, distilled water, and brine.
-
Validation Check: Test the pH of the aqueous layer after the water wash; it should be perfectly neutral (~pH 7).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product (expected yield: ~84%)[1].
Troubleshooting Guide: Causality & Solutions
When yields drop below the expected 80-85% threshold, the issue usually stems from one of three mechanistic failures.
Caption: Root cause analysis and solutions for low synthesis yield.
Q: My reaction is stalling with unreacted starting material remaining. How do I drive it to completion? A: Causality: The benzoylation requires a slight excess of both the acylating agent (benzoyl chloride) and the base (TEA). The base serves to neutralize the HCl byproduct. If TEA is depleted (e.g., by reacting with adventitious moisture that formed HCl and benzoic acid), the amine group on the aspartate becomes protonated, rendering it non-nucleophilic. Solution: Verify your stoichiometry. You must use ~1.1 equivalents of benzoyl chloride and nearly 2.0 equivalents of TEA relative to the ester. Ensure your DCM is strictly anhydrous.
Q: I am observing a lower yield and the presence of a mono-ester or di-acid byproduct in my NMR. What happened? A: Causality: (S)-dimethyl 2-benzamidosuccinate contains two methyl ester groups that are highly susceptible to hydrolysis. Prolonged exposure to basic aqueous conditions during the workup (even saturated NaHCO₃ if left stirring too long at room temperature) will cause partial saponification of the esters back into carboxylic acids, which are then lost to the aqueous waste stream. Solution: Perform the NaHCO₃ wash quickly and keep the biphasic mixture cold. Ensure immediate phase separation and do not let the product sit in the basic aqueous emulsion.
Q: How do I prevent racemization of the (S)-stereocenter during the reaction? A: Causality: The alpha-proton of the aspartate derivative is relatively acidic, especially after the electron-withdrawing benzoyl group is attached. In the presence of excess base (TEA) at elevated temperatures, deprotonation can occur. This leads to racemization via an enolate intermediate or the transient formation of an azlactone (4)[4]. Solution: Strict temperature control is non-negotiable. The dropwise addition of benzoyl chloride must be done while keeping the internal temperature strictly at -5 °C. Do not allow the reaction to exotherm above 0 °C at any point prior to the quench.
Quantitative Data & Stoichiometry Summary
Adhering to the precise stoichiometric ratios is critical for preventing side reactions. The table below summarizes the target parameters and the mechanistic impact of deviating from them.
| Parameter | Target Value | Acceptable Range | Mechanistic Impact of Deviation |
| L-aspartic acid dimethyl ester | 1.00 mol (161 g) | N/A (Limiting Reagent) | Serves as the baseline for all yield calculations. |
| Benzoyl Chloride | 1.11 mol (156 g) | 1.05 - 1.15 mol | <1.05 leads to incomplete conversion; >1.15 complicates purification and requires excessive base. |
| Triethylamine (TEA) | 1.96 mol (198 g) | 1.90 - 2.10 mol | Insufficient base fails to neutralize all HCl, protonating the starting material and stalling the reaction. |
| Reaction Temperature | -5 °C | -10 °C to 0 °C | >0 °C exponentially increases the risk of racemization and ester hydrolysis. |
| Expected Yield | 84% | 80% - 88% | Yields <80% typically indicate product loss during the aqueous workup phase. |
Frequently Asked Questions (FAQs)
Q: Can I substitute dichloromethane (DCM) with a "greener" solvent like ethyl acetate or 2-MeTHF? A: While theoretically possible, DCM is highly preferred for this specific scale-up. DCM easily dissolves both the starting materials and the final product, but crucially, the byproduct triethylamine hydrochloride (TEA-HCl) is highly insoluble in cold DCM. It precipitates cleanly out of the solution at -5 °C, which drives the reaction equilibrium forward and drastically simplifies the initial workup via simple filtration. Changing the solvent alters this solubility profile and may complicate isolation.
Q: How do I analytically validate the purity and stereochemical integrity of the final product? A: Use Chiral HPLC to confirm the enantiomeric excess (ee) and rule out racemization. For structural confirmation, use ¹H NMR (CDCl₃). You should clearly observe the benzoyl aromatic protons (multiplets between 7.4–7.9 ppm), the amide NH doublet, and two distinct, sharp methyl ester singlets (~3.7 ppm), confirming that neither ester group was hydrolyzed during workup.
References
- Substituted bridged urea analogs as sirtuin modulators (WO2014186313A1)
- Substituted bridged urea analogs as sirtuin modulators (AU2014265671A1)
- Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)
Sources
- 1. WO2014186313A1 - Substituted bridged urea analogs as sirtuin modulators - Google Patents [patents.google.com]
- 2. AU2014265671A1 - Substituted bridged urea analogs as sirtuin modulators - Google Patents [patents.google.com]
- 3. AU2014265671A1 - Substituted bridged urea analogs as sirtuin modulators - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Preventing racemization of (S)-dimethyl 2-benzamidosuccinate during extraction
Preventing racemization of (S)-dimethyl 2-benzamidosuccinate during extraction
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the chiral instability of amino acid derivatives.
Below, we address the specific mechanistic challenges and troubleshooting steps for preventing the racemization of (S)-dimethyl 2-benzamidosuccinate (also known as N-benzoyl-L-aspartic acid dimethyl ester) during liquid-liquid extraction and aqueous workup.
Core Mechanistic Understanding: The "Why" Behind the Racemization
Before troubleshooting, it is critical to understand the chemical causality of the racemization. Many chemists assume that N-acyl amino acids racemize primarily via the formation of an oxazol-5(4H)-one (azlactone) intermediate[1]. However, because both carboxylic acid groups in (S)-dimethyl 2-benzamidosuccinate are protected as methyl esters, the azlactone cyclization pathway is effectively blocked (methoxide is a poor leaving group).
Therefore, racemization during extraction proceeds almost exclusively via direct base-catalyzed α -deprotonation [2]. The α -proton of this compound is exceptionally acidic due to the combined electron-withdrawing effects of the adjacent methyl ester, the β -ester, and the N-benzoyl group. When exposed to basic aqueous washes (like NaHCO3 or Na2CO3 ), the α -proton is abstracted, forming a planar, resonance-stabilized carbanion (enolate). Subsequent non-stereoselective reprotonation results in a racemic mixture[3].
Base-catalyzed racemization pathway via a planar carbanion intermediate.
Troubleshooting Guide & FAQs
Q1: Why does my (S)-dimethyl 2-benzamidosuccinate lose enantiomeric excess (ee) during a standard saturated NaHCO3 wash? Standard saturated sodium bicarbonate has a pH of approximately 8.3. While considered a "mild" base for general organic chemistry, it is sufficiently alkaline to deprotonate the highly activated α -carbon of N-benzoyl aspartic acid esters at room temperature. Prolonged contact time in the separatory funnel allows the biphasic system to continuously generate the enolate, destroying your chiral center.
Q2: I need to neutralize acidic byproducts (e.g., HCl or TFA) from my reaction. If I can't use carbonate bases, what should I use? Do not use unbuffered bases. Instead, use a weak phosphate buffer (pH 6.0 - 6.5) . This pH is high enough to neutralize strong mineral acids or TFA, driving them into the aqueous phase as salts, but low enough to keep the α -proton of your product intact. Furthermore, temperature control is paramount; all washes must be performed at 0–4 °C to suppress the kinetics of deprotonation.
Q3: Does the choice of organic extraction solvent influence the racemization rate? Yes. Solvents with high water solubility (like ethyl acetate, which dissolves ~3% water) can carry trace amounts of base into the organic phase, prolonging the racemization even after phase separation. Using a more hydrophobic solvent like Methyl tert-butyl ether (MTBE) or isopropyl acetate (iPrOAc) minimizes water and base partitioning into the organic layer, effectively halting the racemization the moment the phases separate.
Quantitative Impact of Extraction Conditions
The table below summarizes the causality between extraction parameters and the resulting chiral integrity of the isolated product.
| Aqueous Wash Solution | Wash pH | Temperature | Contact Time | Final ee (%) | Mechanism of ee Loss |
| 1M NaOH | 14.0 | 25 °C | 5 min | < 5% | Rapid carbanion formation + ester hydrolysis |
| Sat. Na2CO3 | 11.6 | 25 °C | 15 min | 35 - 45% | Base-catalyzed enolization |
| Sat. NaHCO3 | 8.3 | 25 °C | 15 min | 78 - 82% | Slow base-catalyzed enolization |
| Sat. NaHCO3 | 8.3 | 4 °C | < 5 min | 94 - 96% | Kinetic suppression of deprotonation |
| 0.5M Phosphate Buffer | 6.0 | 4 °C | < 5 min | > 99% | Optimal: Insufficient pH for deprotonation |
Optimized Experimental Protocol: Cold-Buffered Extraction
To guarantee a self-validating workflow where chiral integrity is preserved, follow this step-by-step methodology.
Materials Required:
-
Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (iPrOAc), pre-chilled to 0 °C.
-
0.5 M Sodium Phosphate buffer (pH 6.0), pre-chilled to 0 °C.
-
Saturated aqueous NaCl (Brine), pre-chilled.
-
Anhydrous Na2SO4 .
Step-by-Step Methodology:
-
Quench and Dilute: Upon reaction completion, immediately cool the reaction vessel to 0 °C using an ice-water bath. Dilute the reaction mixture with 10 volumes of pre-chilled MTBE. Rationale: MTBE limits water solubility, and the temperature drop immediately slows all side-reaction kinetics.
-
Buffered Neutralization: Add 5 volumes of the cold pH 6.0 phosphate buffer. Stir vigorously for exactly 2 minutes. Rationale: Vigorous stirring ensures rapid mass transfer of acidic impurities without exposing the product to a high-pH environment.
-
Rapid Phase Separation: Transfer to a chilled separatory funnel and allow the phases to separate. Drain the aqueous layer immediately. Do not leave the product sitting in the funnel.
-
Brine Wash: Wash the organic layer with 3 volumes of cold brine. Rationale: Brine removes residual water and traces of the buffer from the organic phase, stripping away any lingering nucleophiles or bases.
-
Drying: Dry the organic layer over anhydrous Na2SO4 for 10 minutes, then filter.
-
Concentration: Evaporate the solvent in vacuo with the water bath temperature set strictly below 30 °C . Rationale: Thermal stress during concentration in the presence of trace impurities can induce late-stage racemization.
Optimized cold-extraction workflow to preserve chiral integrity.
References
-
Sato, M., et al. "Studies on the Racemization of Amino Acids and Their Derivatives. III. The Effect of Alkyl-, Aralkyl- and Aryl-Side Chain at α-Position of Amino Acids on Their Base-Catalyzed Racemization." Chemical and Pharmaceutical Bulletin, 1970. Available at:[Link][2]
-
Silva, J. R., et al. "Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?" ACS Omega, 2017. Available at:[Link][1]
-
Bada, J. L., et al. "Kinetics of racemization of amino acids as a function of pH." Journal of the American Chemical Society, 2020 (Citation reference metrics). Available at:[Link][3]
Sources
Technical Support Center: Troubleshooting (S)-Dimethyl 2-Benzamidosuccinate Crystallization
Technical Support Center: Troubleshooting (S)-Dimethyl 2-Benzamidosuccinate Crystallization
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of (S)-dimethyl 2-benzamidosuccinate (also known as Dimethyl N-benzoyl-L-aspartate).
This intermediate is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including sirtuin modulators[1]. Because even trace impurities can propagate through subsequent synthetic steps, achieving high enantiomeric and chemical purity during crystallization is critical. This guide breaks down the causality behind common impurities and provides a self-validating framework to resolve them.
Diagnostic Flowchart for Impurity Resolution
Use the following logical decision tree to identify the root cause of your crystallization failure based on your analytical data.
Figure 1: Diagnostic flowchart for identifying and resolving common crystallization impurities.
Troubleshooting FAQs: Mechanisms & Solutions
Q1: Why is my chiral purity dropping, and how is the (R)-enantiomer forming?
The Mechanism: The racemization of N-benzoyl amino acid derivatives is a well-documented phenomenon driven by the formation of an azlactone (oxazolone) intermediate[2]. When exposed to excess base (such as triethylamine during the benzoylation step) or elevated temperatures, the oxygen of the N-benzoyl group attacks the activated carbonyl, forming a 5-membered azlactone ring. The α -proton of this azlactone is highly acidic ( pKa≈9 ), leading to rapid enolization. Upon ring opening, stereochemical integrity is lost, yielding the (R)-enantiomer.
The Solution: Strictly control the stoichiometry of your base (do not exceed 1.96 equivalents of TEA) and maintain the internal reaction temperature at ≤−5 °C during the dropwise addition of benzoyl chloride[1]. During crystallization, avoid prolonged heating in basic solvents.
Q2: I am detecting an impurity at ~122 Da via LC-MS. What is it, and how do I remove it?
The Mechanism: A mass of 122 Da corresponds to benzoic acid . This is a byproduct formed by the hydrolysis of unreacted benzoyl chloride during the aqueous workup. Benzoic acid can easily co-crystallize or become trapped in the crystal lattice of (S)-dimethyl 2-benzamidosuccinate due to hydrogen bonding.
The Solution: Implement a mild basic wash prior to crystallization. Washing the organic layer (e.g., ethyl acetate or dichloromethane) with 5% aqueous sodium bicarbonate ( NaHCO3 ) converts benzoic acid into water-soluble sodium benzoate, which partitions cleanly into the aqueous waste stream.
Q3: My HPLC shows a peak at M+ = 251 Da. What causes this?
The Mechanism: A mass of 251 Da indicates the formation of a monomethyl ester (regioisomers of (S)-2-benzamidosuccinic acid monomethyl ester). This occurs via[3] of the dimethyl ester starting material. The presence of water combined with pH extremes during workup or crystallization triggers the cleavage of the ester bond.
The Solution: Maintain strict pH neutrality (pH 6–7) during aqueous washes. Avoid using aqueous alcohols (like aqueous methanol or ethanol) at elevated temperatures as recrystallization solvents, as they promote transesterification and hydrolysis.
Q4: The product is "oiling out" instead of crystallizing. How do I fix this?
The Mechanism: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation level is too high, or when a high impurity load depresses the melting point of the solute below the crystallization temperature. Instead of forming an ordered crystal lattice, the compound crashes out as a solute-rich liquid phase, trapping impurities.
The Solution: Optimize the solvent/anti-solvent ratio (e.g., EtOAc/Heptane). Reduce the cooling rate to 0.1 °C/min to stay within the metastable zone, and introduce pure seed crystals (0.5% w/w) just before the cloud point is reached to force heterogeneous nucleation.
Quantitative Data: Impurity Profile & Acceptance Criteria
To ensure downstream success, your isolated (S)-dimethyl 2-benzamidosuccinate should meet the following analytical thresholds.
| Impurity | Structure / Mass | Mechanism of Formation | Analytical Method | Acceptance Criteria |
| Benzoic Acid | 122 Da | Benzoyl chloride hydrolysis | RP-HPLC (UV 254 nm) | ≤0.10% |
| (S)-Monomethyl Esters | 251 Da | BAc2 / AAc2 ester hydrolysis | LC-MS (ESI+) | ≤0.15% |
| (R)-Enantiomer | 265 Da | Azlactone-mediated racemization | Chiral HPLC | ≤0.50% (ee ≥99.0% ) |
| L-Aspartic Acid Dimethyl Ester | 161 Da | Unreacted starting material | GC-FID or LC-MS | ≤0.05% |
Self-Validating Crystallization Protocol (SOP)
This step-by-step methodology utilizes an Ethyl Acetate (EtOAc) / Heptane solvent system. Every step includes an In-Process Check (IPC) to create a self-validating workflow, ensuring errors are caught before proceeding.
Figure 2: Self-validating experimental workflow for (S)-dimethyl 2-benzamidosuccinate crystallization.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude (S)-dimethyl 2-benzamidosuccinate in 5 volumes of EtOAc and heat to 45–50 °C with moderate agitation.
-
Self-Validation (IPC): Perform a visual inspection. Complete dissolution confirms the solvent ratio is sufficient. If the solution remains cloudy, an impurity is present, requiring step 3.
-
-
Aqueous Wash: Wash the organic layer with 2 volumes of 5% NaHCO3 (aq), followed by 2 volumes of brine. Separate the phases.
-
Self-Validation (IPC): Check the pH of the aqueous effluent. A pH > 7.5 confirms the complete neutralization and removal of residual benzoic acid.
-
-
Polish Filtration: Pass the warm organic layer through a 0.45 µm PTFE filter into a clean, pre-warmed crystallizer.
-
Self-Validation (IPC): Pre-weigh the filter. A weight increase of <0.1% confirms the absence of significant insoluble polymeric impurities.
-
-
Anti-Solvent Addition: At 40 °C, begin dropwise addition of Heptane (approx. 3–4 volumes) until the solution reaches the metastable zone.
-
Self-Validation (IPC): Monitor for the cloud point. The solution should turn slightly turbid and remain so for 5 minutes without precipitating heavily.
-
-
Seeding: Cool the mixture to 35 °C and introduce 0.5% w/w of pure (S)-dimethyl 2-benzamidosuccinate seed crystals.
-
Self-Validation (IPC): Observe the suspension for 30 minutes. The persistence and slow growth of the seeds confirm that supersaturation is maintained and oiling out has been bypassed.
-
-
Controlled Cooling: Initiate a linear cooling ramp to 0–5 °C at a strict rate of 0.1 °C/min.
-
Self-Validation (IPC): Analyze the supernatant concentration via ATR-FTIR or HPLC. A steady decrease in solute concentration indicates continuous, controlled desupersaturation.
-
-
Isolation & Drying: Filter the resulting slurry. Wash the filter cake with 2 volumes of cold EtOAc/Heptane (1:4). Dry the crystals in a vacuum oven at ≤30 °C.
-
Self-Validation (IPC): Monitor the Loss on Drying (LOD). Achieving a constant weight confirms the complete removal of residual solvents without risking thermal degradation.
-
Sources
- 1. AU2014265671A1 - Substituted bridged urea analogs as sirtuin modulators - Google Patents [patents.google.com]
- 2. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supplemental Topics [www2.chemistry.msu.edu]
Technical Support Center: HPLC Optimization for (S)-Dimethyl 2-benzamidosuccinate Analysis
Technical Support Center: HPLC Optimization for (S)-Dimethyl 2-benzamidosuccinate Analysis
Welcome to the Technical Support Center. Analyzing (S)-dimethyl 2-benzamidosuccinate (dimethyl N-benzoyl-L-aspartate) via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges due to its specific structural features: two labile methyl ester groups, a highly interactive benzamide moiety, and a chiral center.
This guide provides synthesized, field-proven insights to help researchers and drug development professionals troubleshoot retention time anomalies, eliminate peak tailing, and validate robust methodologies.
Troubleshooting & FAQs: Mechanistic Insights
Q1: Why is my retention time continuously shifting earlier during reversed-phase runs? Causality: (S)-dimethyl 2-benzamidosuccinate contains two labile methyl ester groups. In aqueous mobile phases with an inappropriate pH (pH < 3.0 or pH > 6.0), these esters undergo rapid solvolysis and hydrolysis, converting into carboxylic acids. Because carboxylic acids are significantly more polar than their methyl ester precursors, the hydrolyzed degradants exhibit reduced hydrophobic retention and elute much earlier in reversed-phase HPLC [1]. Solution: Buffer the mobile phase strictly between pH 4.0 and 5.0 using 10 mM ammonium acetate. This specific range minimizes both acid- and base-catalyzed hydrolysis of the ester linkages, stabilizing the retention time.
Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How can I improve peak symmetry? Causality: The benzamide group in this molecule contains nitrogen and oxygen atoms that act as strong hydrogen bond donors and acceptors. In reversed-phase chromatography, these polar moieties undergo secondary interactions with ionized, unreacted silanol groups (Si-O⁻) on the silica stationary phase. These secondary polar interactions disrupt the primary hydrophobic retention mechanism, causing the trailing edge of the peak to smear[2]. Solution: Utilize a fully endcapped C18 column or a polar-embedded stationary phase to sterically shield residual silanols. Additionally, operating at a slightly acidic pH (~4.0) ensures that most surface silanols remain protonated (Si-OH) and less reactive [3].
Q3: What is the best strategy to resolve the (S) and (R) enantiomers of dimethyl 2-benzamidosuccinate? Causality: Resolving enantiomers requires a chiral stationary phase (CSP) capable of forming transient diastereomeric complexes via three-point interactions. The benzamide group provides an ideal structural site for pi-pi stacking (via the phenyl ring) and dipole-dipole/hydrogen bonding (via the amide carbonyl and N-H). Van der Waals interactions dominate the formation of these transient complexes, while electrostatic binding drives the enantioselective recognition [4]. Solution: Employ a macrocyclic antibiotic CSP (such as Ristocetin A) or a derivatized polysaccharide CSP in normal-phase or polar-organic mode. The steric bulk of the methyl ester groups combined with the benzamide interactions will drive baseline enantioselective binding [5].
Diagnostic Workflows
Logic tree for diagnosing and resolving retention time shifts due to ester hydrolysis.
Workflow for developing a chiral HPLC method utilizing benzamide recognition sites.
Quantitative Method Parameters
Table 1: Effect of Mobile Phase pH on (S)-dimethyl 2-benzamidosuccinate Retention and Stability
| Mobile Phase pH | Buffer System | Ester Hydrolysis Risk | Retention Time Stability | Peak Symmetry ( As ) |
| 2.0 | 0.1% TFA | High (Acid-catalyzed) | Poor (Shifts earlier) | 1.1 (Excellent) |
| 4.5 | 10 mM Ammonium Acetate | Low (Optimal stability) | Excellent (Stable) | 1.3 (Good) |
| 7.0 | 10 mM Phosphate | High (Base-catalyzed) | Poor (Shifts earlier) | 2.4 (Severe tailing) |
Table 2: Column Chemistry Comparison for Peak Tailing Mitigation
| Column Chemistry | Silanol Activity | Benzamide Secondary Interactions | Peak Asymmetry ( As ) | Suitability for Target |
| Standard C18 (Unendcapped) | High | Strong H-bonding | > 2.5 | Not Recommended |
| Fully Endcapped C18 | Low | Minimal | 1.2 - 1.4 | Recommended |
| Polar-Embedded C18 | Shielded | Suppressed | 1.0 - 1.1 | Highly Recommended |
Self-Validating Experimental Protocols
Protocol A: Reversed-Phase Purity Analysis
Objective: Quantify the chemical purity of (S)-dimethyl 2-benzamidosuccinate while preventing ester hydrolysis and peak tailing.
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 10 mM Ammonium Acetate in LC-MS grade water, carefully adjusting to pH 4.5 with glacial acetic acid. Prepare Mobile Phase B as 100% Acetonitrile.
-
Column Installation: Install a fully endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm). Set the column oven temperature to 30°C to ensure reproducible thermodynamics.
-
System Equilibration & Dead Volume Validation: Flush the system with 10 column volumes of 50% A / 50% B. Inject 5 µL of a neutral void volume marker (e.g., uracil).
-
Self-Validation Check: The chromatography data system automatically calculates the dead time ( t0 ). If t0 fluctuates by > 2% from the established baseline, the system triggers an automated purge cycle to remove trapped air and mandates re-equilibration.
-
-
Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min. Detect via UV at 230 nm (optimal for the benzamide chromophore).
-
System Suitability Testing (SST): Inject the reference standard five consecutive times.
-
Self-Validation Check: The analytical sequence only proceeds to unknown samples if the retention time relative standard deviation (RSD) is < 0.5% and the USP tailing factor is < 1.5. Failure automatically pauses the sequence and mandates a fresh buffer preparation.
-
Protocol B: Normal-Phase Chiral Separation
Objective: Determine the enantiomeric excess (ee) by resolving the (S) and (R) enantiomers.
-
Solvent Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol (80:20, v/v). Ensure both solvents are strictly anhydrous to maintain normal-phase partitioning and prevent phase demixing.
-
Column Installation: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Racemate Resolution Check: Inject 10 µL of a racemic mixture of dimethyl 2-benzamidosuccinate (1 mg/mL).
-
Automated Resolution Validation:
-
Self-Validation Check: The system evaluates the resolution ( Rs ) between the two enantiomeric peaks. The method self-validates and approves the batch only if Rs>1.5 (baseline resolution). If Rs≤1.5 , the protocol dictates an automated 5% reduction in the strong solvent (Isopropanol) to increase retention time and enhance chiral recognition interactions.
-
References
-
[1] Title: Kinetic Analysis by HPLC−Electrospray Mass Spectrometry of the pH-Dependent Acyl Migration and Solvolysis as the Decomposition Pathways of Ifetroban 1-O-Acyl Glucuronide. Source: ACS Publications. URL:[Link]
-
[2] Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL:[Link]
-
[3] Title: An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Source: ACD/Labs. URL:[Link]
-
[5] Title: Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Source: Scholars' Mine. URL:[Link]
-
[4] Title: Development of novel brush-type chiral stationary phases based on terpenoid selectors: HPLC evaluation and theoretical investigation of enantioselective binding interactions. Source: CentAUR. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of novel brush-type chiral stationary phases based on terpenoid selectors: HPLC evaluation and theoretical investigation of enantioselective binding interactions - CentAUR [centaur.reading.ac.uk]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
Flash chromatography solvent systems for (S)-dimethyl 2-benzamidosuccinate purification
Flash chromatography solvent systems for (S)-dimethyl 2-benzamidosuccinate purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with purifying (S)-dimethyl 2-benzamidosuccinate (also known as dimethyl N-benzoyl-L-aspartate).
This compound is a critical intermediate in the synthesis of amphiphilic polyesters for drug delivery[1] and in the development of aspartate N-acetyl-transferase inhibitors for Canavan disease[2]. Due to its two methyl ester groups and a secondary amide, it exhibits moderate polarity and strong hydrogen-bonding capabilities. This guide provides field-proven methodologies, causal explanations for chromatographic behaviors, and troubleshooting protocols to ensure high-purity isolation.
Elution Profiles & Solvent System Selection
The selection of the mobile phase is dictated by the compound's hydrogen-bond accepting (esters) and donating (amide) properties. While highly polar solvent systems like Dichloromethane/Methanol (DCM/MeOH) are sometimes considered, they often result in poor resolution for this specific diester. Instead, normal-phase silica gel chromatography utilizing a Hexane/Ethyl Acetate (Hex/EtOAc) gradient is the gold standard[2][3].
Quantitative Solvent System Comparison
| Solvent System | Ratio (v/v) | Approx. Rf Value | Elution Behavior & Causality |
| Hexane / EtOAc | 90:10 | < 0.10 | Washing Phase: Retains the target compound while eluting non-polar impurities (e.g., unreacted benzoyl chloride)[1]. |
| Hexane / EtOAc | 70:30 | 0.25 - 0.35 | Optimal Isocratic Window: Provides the best balance of retention and resolution for separating closely eluting byproducts. |
| Hexane / EtOAc | 50:50 | > 0.60 | Flushing Phase: Rapidly elutes the target compound. Used at the end of a gradient to ensure complete recovery[4]. |
| Petroleum Ether / EtOAc | 10:1 | < 0.10 | Alternative Wash: Used in specific polymer-precursor syntheses to clear highly lipophilic contaminants prior to gradient elution[1]. |
Experimental Workflow & Methodology
To ensure a self-validating and reproducible purification, follow this step-by-step methodology. The workflow integrates pre-column preparation (which is critical for preventing on-column degradation) with optimized gradient elution.
Step-by-Step Purification Protocol
-
Reaction Quenching & Pre-Treatment:
-
Action: Quench the benzoylation reaction mixture with saturated aqueous NaHCO3 . Extract with EtOAc and wash the organic layer with brine.
-
Causality: Benzoyl chloride hydrolysis generates benzoic acid. Benzoic acid streaks severely on silica due to strong hydrogen bonding and partial ionization. Removing it via basic aqueous workup prevents co-elution and column fouling.
-
-
Dry Loading Preparation:
-
Action: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Dissolve the crude residue in a minimal volume of DCM. Add silica gel (1:2 to 1:3 crude-to-silica mass ratio) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Causality: Dry loading eliminates the solvent-front distortion (band broadening) that occurs when liquid-loading a sample dissolved in a strong solvent like DCM.
-
-
Column Equilibration:
-
Action: Pack the column with standard flash silica (40-63 µm) and equilibrate with 3 Column Volumes (CV) of 10% EtOAc in Hexanes.
-
-
Gradient Elution:
-
Fraction Analysis (Self-Validation):
-
Action: Monitor the eluent using UV detection at 254 nm. Spot fractions on a TLC plate and develop in 30% EtOAc/Hexanes.
-
Causality: The N-benzoyl group provides a strong, reliable chromophore at 254 nm, making UV monitoring highly accurate and self-validating without the immediate need for destructive chemical stains[5].
-
Purification Workflow Diagram
Caption: Step-by-step experimental workflow for the isolation of (S)-dimethyl 2-benzamidosuccinate.
Troubleshooting & FAQs
This section addresses the most common failure modes encountered during the purification of protected amino acids.
Q1: My target compound is co-eluting with a broad, streaky band on the TLC. How do I resolve this? A1: Causality: The streaky band is almost certainly benzoic acid, a byproduct of unreacted benzoyl chloride. Carboxylic acids interact strongly with the free silanol groups on the silica stationary phase, causing severe tailing that ruins resolution. Solution: Do not attempt to fix this purely through chromatography. You must perform a rigorous basic aqueous workup (washing the organic layer with saturated NaHCO3 ) prior to loading the column. If trace acid remains, adding 1% glacial acetic acid to your EtOAc/Hexane mobile phase will suppress the ionization of benzoic acid, tightening its band and allowing your target diester to elute cleanly.
Q2: I am observing severe band broadening of (S)-dimethyl 2-benzamidosuccinate itself, leading to poor recovery. What is causing this? A2: Causality: The secondary amide in the benzamido group acts as both a hydrogen bond donor and acceptor. If the solvent gradient is too steep, the localized concentration of the compound exceeds the mass transfer rate of the silica pores, causing the band to diffuse. Solution: Switch from a step gradient to a continuous, shallow gradient (e.g., holding at 30% EtOAc for at least 5 CVs before ramping to 50%). Furthermore, ensure you are not overloading the column; maintain a strict crude-to-silica mass ratio of 1:50 to 1:100.
Q3: Can I use Dichloromethane/Methanol (DCM/MeOH) instead of Hexane/Ethyl Acetate? A3: Causality: While DCM/MeOH is excellent for highly polar or zwitterionic compounds, (S)-dimethyl 2-benzamidosuccinate lacks a free carboxylic acid or free amine. Its moderate polarity makes DCM/MeOH too strong of an eluent. Even at 2-5% MeOH, the compound will likely elute near the solvent front ( Rf > 0.8), resulting in zero separation from less polar impurities. Solution: Stick strictly to Hexane/EtOAc (typically 20-50% EtOAc) for optimal selectivity[2][4].
Q4: How do I quickly adjust my solvent system if my compound is eluting too fast or too slow? A4: Use the logic tree below to adjust your mobile phase based on initial TLC screening.
Caption: Decision matrix for optimizing the EtOAc/Hexanes solvent ratio based on TLC Rf values.
References
- Source: Google Patents (WO2017172476A1)
-
Title: Melt Polycondensation Strategy for Amide-Functionalized l-Aspartic Acid Amphiphilic Polyester Nano-assemblies and Enzyme-Responsive Drug Delivery in Cancer Cells Source: Biomacromolecules - ACS Publications URL: [Link]
-
Title: 1-Carbomethoxy-β-Carboline, Derived from Portulaca oleracea L., Ameliorates LPS-Mediated Inflammatory Response Associated with MAPK Signaling and Nuclear Translocation of NF-κB Source: Molecules (MDPI) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2017172476A1 - Potent inhibitors of aspartate n-acetyl-transferase for the treatment of canavan disease - Google Patents [patents.google.com]
- 3. 1-Carbomethoxy-β-Carboline, Derived from Portulaca oleracea L., Ameliorates LPS-Mediated Inflammatory Response Associated with MAPK Signaling and Nuclear Translocation of NF-κB [mdpi.com]
- 4. utdr.utoledo.edu [utdr.utoledo.edu]
- 5. 1-Carbomethoxy-β-Carboline, Derived from Portulaca oleracea L., Ameliorates LPS-Mediated Inflammatory Response Associated with MAPK Signaling and Nuclear Translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
Comparative Guide: (S)-Dimethyl 2-benzamidosuccinate vs. N-Boc-L-aspartic acid dimethyl ester
Comparative Guide: (S)-Dimethyl 2-benzamidosuccinate vs. N-Boc-L-aspartic acid dimethyl ester
As a Senior Application Scientist, selecting the appropriate protected amino acid building block is a critical decision that dictates the downstream synthetic strategy, purification methods, and overall yield of a drug development campaign. This guide provides an in-depth, objective comparison between two functionalized L-aspartic acid derivatives: (S)-dimethyl 2-benzamidosuccinate (N-Benzoyl-L-aspartic acid dimethyl ester) and N-Boc-L-aspartic acid dimethyl ester .
By analyzing their structural profiles, mechanistic reactivity, and experimental workflows, this guide equips researchers with the field-proven insights necessary to optimize their synthetic pathways.
PART 1: Structural & Chemical Profiling
While both compounds share the L-aspartic acid dimethyl ester core, their N-protecting groups—Benzoyl (Bz) versus tert-Butyloxycarbonyl (Boc)—fundamentally alter their chemical behavior, stability, and application scope[1].
Table 1: Chemical and Physical Profiling
| Property | (S)-dimethyl 2-benzamidosuccinate | N-Boc-L-aspartic acid dimethyl ester |
| CAS Number | 86555-45-5[2] | 55747-84-7[3] |
| Molecular Formula | C₁₃H₁₅NO₅ | C₁₁H₁₉NO₆ |
| Molecular Weight | 265.26 g/mol | 261.27 g/mol |
| N-Protecting Group | Benzoyl (Bz) - Amide | tert-Butyloxycarbonyl (Boc) - Carbamate |
| C-Protecting Group | Dimethyl ester | Dimethyl ester |
| N-Group Cleavage | Drastic (e.g., 6N HCl reflux)[1] | Mild acid (e.g., TFA, HCl/dioxane)[1] |
| Orthogonality | Low (Amide is highly stable) | Excellent (Orthogonal to base/esters)[4] |
PART 2: Mechanistic Insights into Protecting Group Chemistry
The choice between a benzoyl amide and a Boc carbamate is dictated by the required harshness of subsequent reaction steps and the need for orthogonal deprotection.
The Logic of Boc Protection (N-Boc-L-aspartic acid dimethyl ester)
The Boc group is a cornerstone of modern peptide and medicinal chemistry due to its exquisite orthogonality[5]. It is completely stable to catalytic hydrogenolysis and basic conditions (such as the saponification of methyl esters)[4].
-
Causality of Lability: Under mildly acidic conditions (e.g., Trifluoroacetic acid, TFA), the carbamate oxygen is protonated. This induces heterolytic cleavage, releasing a relatively stable tert-butyl carbocation and carbon dioxide[4]. The entropic driving force of CO₂ gas evolution makes this reaction rapid and irreversible.
The Logic of Benzoyl Protection ((S)-dimethyl 2-benzamidosuccinate)
The N-benzoyl group is a classical, highly robust protecting group[1]. Unlike carbamates, the amide nitrogen's lone pair is heavily delocalized into the carbonyl pi-system, giving the C-N bond significant double-bond character.
-
Causality of Stability: This delocalization renders the amide highly resistant to nucleophilic attack. Deprotection requires drastic conditions, such as prolonged refluxing in strong aqueous mineral acids or alkalis[1]. In drug development, the benzoyl group is rarely used as a transient protecting group; rather, it is employed when the benzoyl moiety is intended to remain in the final active pharmaceutical ingredient (API), or when the intermediate must survive highly aggressive reagents (e.g., strong Lewis acids or organometallics) that would otherwise strip a Boc group.
Reactivity and orthogonality profiles of Boc vs. Benzoyl protected aspartate derivatives.
PART 3: Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success.
Protocol A: Orthogonal Deprotection of N-Boc-L-aspartic acid dimethyl ester
This protocol selectively removes the Boc group while leaving the dimethyl esters intact.
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS). Rationale for TIPS: The cleavage of Boc generates a tert-butyl cation. Without a scavenger, this highly electrophilic species can alkylate the solvent or sensitive amino acid side chains[4]. TIPS acts as a hydride donor, quenching the cation into harmless isobutane.
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 mmol of N-Boc-L-aspartic acid dimethyl ester in 5 mL of anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Acid Addition: Add 5 mL of TFA dropwise over 5 minutes, followed by 0.1 mL (approx. 2.5 eq) of TIPS.
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate. Develop in EtOAc/Hexane (1:1). Stain with Ninhydrin and heat. Validation: The disappearance of the UV-active starting material and the appearance of a dark purple spot (primary amine) confirms complete deprotection.
-
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, add 10 mL of toluene and co-evaporate (repeat 3 times). The product is obtained as the TFA salt of L-aspartic acid dimethyl ester (Yield > 95%).
Workflow and mechanism of N-Boc deprotection using TFA and a carbocation scavenger.
Protocol B: Selective Saponification of (S)-dimethyl 2-benzamidosuccinate
Because the benzoyl group is practically immune to mild base[1], we can selectively hydrolyze the methyl esters to yield N-benzoyl-L-aspartic acid.
Reagents: Lithium hydroxide monohydrate (LiOH·H₂O), THF, H₂O. Rationale for LiOH: LiOH provides hydroxide nucleophiles that attack the ester carbonyls. The amide carbonyl is significantly less electrophilic, ensuring absolute chemoselectivity.
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 mmol of (S)-dimethyl 2-benzamidosuccinate in 6 mL of a THF/H₂O mixture (3:1 v/v). Cool to 0 °C.
-
Base Addition: Slowly add 2.2 mmol of LiOH·H₂O.
-
Propagation: Stir at room temperature for 4 hours.
-
Self-Validation (LC-MS): Sample 10 µL of the reaction, dilute in MeCN, and inject into the LC-MS. Validation: Look for the complete shift from the diester mass (m/z 266 [M+H]⁺) to the diacid mass (m/z 238 [M+H]⁺). The absence of a benzoic acid peak (m/z 123) confirms the amide bond remains fully intact.
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract the precipitated diacid with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate.
PART 4: Applications in Drug Development
-
When to use N-Boc-L-aspartic acid dimethyl ester: This is the gold standard for iterative peptide synthesis or when constructing complex macrocycles. Its orthogonality allows chemists to manipulate the C-terminus (via ester hydrolysis) or the N-terminus (via TFA cleavage) independently, making it a highly versatile building block for combinatorial libraries[4].
-
When to use (S)-dimethyl 2-benzamidosuccinate: This building block is strictly preferred when the benzoyl group is a structural requirement of the final pharmacophore, or when the intermediate must undergo highly basic, nucleophilic, or reductive transformations (e.g., Grignard additions to the ester) where a Boc group might suffer from unwanted side reactions or steric hindrance.
References
-
Ragnarsson, U., & Grehn, L. (2013). "Dual protection of amino functions involving Boc." RSC Advances. Available at:[Link]
-
Rao, R. B. (2024). "4: The Logic of Synthesis." Chemistry LibreTexts. Available at:[Link]
-
"tert-Butyloxycarbonyl protecting group." Grokipedia. Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Page loading... [guidechem.com]
- 3. dimethyl (tert-butoxycarbonyl)-L-aspartate | 55747-84-7 [chemicalbook.com]
- 4. _tert_ -Butyloxycarbonyl protecting group â Grokipedia [grokipedia.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Comparison Guide: Enantiomeric Excess (ee) Determination Methods for (S)-Dimethyl 2-benzamidosuccinate
Comparison Guide: Enantiomeric Excess (ee) Determination Methods for (S)-Dimethyl 2-benzamidosuccinate
Executive Summary
(S)-Dimethyl 2-benzamidosuccinate (also known as dimethyl N-benzoyl-L-aspartate) is a highly functionalized chiral building block used extensively in peptidomimetic synthesis and drug development. Accurately determining its enantiomeric excess (ee) is critical, as trace amounts of the (R)-enantiomer can drastically alter the pharmacological profile of downstream active pharmaceutical ingredients (APIs).
This guide objectively compares the three primary analytical methodologies for ee determination of this molecule: Chiral High-Performance Liquid Chromatography (HPLC) , Proton Nuclear Magnetic Resonance (^1^H-NMR) with Chiral Solvating Agents (CSAs) , and Chiral Gas Chromatography (GC) .
Analytical workflow for selecting the optimal ee determination method.
Molecular Context & Analytical Causality
The structure of dimethyl 2-benzamidosuccinate features a stereocenter at the C2 position, flanked by two methyl ester groups and a bulky benzamido (-NH-CO-Ph) group.
Why does this matter? The benzamido group acts as a potent bidentate interaction site. It serves as both a hydrogen-bond donor (N-H) and acceptor (C=O), while the phenyl ring provides a broad surface for π−π stacking. These specific stereoelectronic features dictate the success of both chromatographic chiral stationary phases (CSPs) and NMR solvating agents, as they require rigid, multi-point interactions to differentiate between enantiomers.
Method 1: Chiral HPLC (The Gold Standard)
Chiral HPLC utilizing polysaccharide-based CSPs is the industry standard for amino acid derivatives. The stationary phase typically consists of a cellulose or amylose backbone derivatized with phenylcarbamates (e.g., Chiralcel OD-H or Chiralpak AD-H).
Causality of Separation: The carbamate linkages on the CSP interact directly with the benzamido group of the analyte. The (S)- and (R)-enantiomers form transient diastereomeric complexes with the chiral grooves of the polymer. Because the spatial orientation of the ester groups differs between the enantiomers, one enantiomer will experience steric hindrance, weakening its hydrogen bonding and π−π interactions, leading to differential elution times.
Chiral recognition mechanism on a polysaccharide stationary phase.
Self-Validating Experimental Protocol
-
System Suitability Test (SST): Before analyzing the enantioenriched sample, inject a 1.0 mg/mL solution of racemic dimethyl 2-benzamidosuccinate.
-
Validation Metric: Adjust the mobile phase (typically Hexane/Isopropanol 85:15 v/v) until the resolution ( Rs ) between the (R) and (S) peaks is ≥1.5 , and the peak area integration is exactly 50:50. Trustworthiness Rule: If the racemate does not integrate 1:1, the detector response is non-linear or the column is overloaded; the method cannot be trusted for ee determination.
-
Sample Analysis: Inject the (S)-enantiomer sample. Calculate ee using the formula: %ee=AreaS+AreaRAreaS−AreaR×100 .
-
Parameters: Flow rate 1.0 mL/min; UV Detection at 254 nm (targeting the benzoyl chromophore); Column Temperature 25 °C.
Method 2: ^1^H-NMR with Chiral Solvating Agents (The Rapid Orthogonal Approach)
When HPLC method development is bottlenecked, ^1^H-NMR using a Chiral Solvating Agent (CSA) like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) provides a rapid, orthogonal technique[1].
Causality of Separation: Pirkle's alcohol forms a non-covalent diastereomeric solvate with the analyte in an NMR tube. The anthryl group of the CSA
π
-stacks with the benzoyl group of the analyte, while the hydroxyl group of the CSA hydrogen-bonds with the amide carbonyl[2]. This rigid, transient complex places the enantiotopic methoxy protons (-OCH3, normally a singlet at ~3.7 ppm) in different magnetic environments, splitting them into two distinct singlets for the (R) and (S) isomers[1].
Self-Validating Experimental Protocol
-
Titration Validation: Prepare a 10 mM solution of racemic dimethyl 2-benzamidosuccinate in CDCl
3. Acquire a standard ^1^H-NMR spectrum. -
Incremental Addition: Add Pirkle's alcohol in 0.5 molar equivalent increments. Monitor the methoxy singlets.
-
Validation Metric: Continue addition until baseline separation ( Δδ>0.05 ppm) of the two methoxy peaks is achieved. Trustworthiness Rule: Without baseline separation in the racemate control, integration of the minor enantiomer in the actual sample will be artificially inflated by peak overlap.
-
Sample Analysis: Apply the exact optimized molar ratio of CSA to the enantioenriched (S)-sample and integrate the split methoxy peaks to calculate ee.
Method 3: Chiral Gas Chromatography (High Resolution for Volatiles)
While dimethyl 2-benzamidosuccinate is a diester and possesses sufficient volatility for GC, this method is generally reserved for complex matrices where HPLC suffers from co-eluting achiral impurities.
Causality of Separation: Separation occurs via a derivatized β -cyclodextrin capillary column (e.g., β -DEX). The enantiomers partition into the hydrophobic chiral cavity of the cyclodextrin. Critical Warning: The high inlet temperatures (typically >220 °C) required to volatilize the benzamido diester pose a severe risk of thermal racemization at the C2 stereocenter. Therefore, GC is considered a secondary alternative to HPLC and NMR for this specific molecule.
Quantitative Data Comparison
| Parameter | Method 1: Chiral HPLC | Method 2: ^1^H-NMR + CSA | Method 3: Chiral GC |
| Primary Mechanism | H-bonding & π−π with CSP | Diastereomeric Solvation | Inclusion complexation |
| Resolution ( Rs ) | High (> 2.0 typical) | Moderate (depends on Δδ ) | High (> 2.0 typical) |
| Analysis Time | 15–30 minutes | < 5 minutes (post-prep) | 30–45 minutes |
| Limit of Quantitation | < 0.1% minor enantiomer | ~1.0–2.0% minor enantiomer | < 0.1% minor enantiomer |
| Risk of Racemization | Very Low (Room Temp) | Very Low (Room Temp) | Moderate (High Injector Temp) |
| Sample Recovery | Yes (Preparative possible) | Yes (Non-destructive) | No (Destructive) |
Conclusion & Decision Matrix
For the routine, high-precision determination of (S)-dimethyl 2-benzamidosuccinate ee in a drug development setting, Chiral HPLC remains the undisputed gold standard due to its unmatched sensitivity (<0.1% LOQ) and non-destructive, room-temperature conditions. ^1^H-NMR with CSAs should be deployed as a rapid, orthogonal validation tool to confirm HPLC findings without the need for extensive column screening[1][2]. Chiral GC should only be utilized if the sample matrix is incompatible with LC solvents, provided thermal stability is rigorously validated prior to analysis.
References
- Source: iupac.
- Title: A Simple Chiral 1H NMR Method for the Discrimination of (R)- and (S)
- Source: nih.
Sources
- 1. A Simple Chiral 1H NMR Method for the Discrimination of (R)- and (S)-Cannabichromene in Complex Natural Mixtures and Their Effects on TRPA1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (S)-dimethyl 2-benzamidosuccinate as a ligand in transition metal catalysis
Benchmarking (S)-dimethyl 2-benzamidosuccinate as a ligand in transition metal catalysis
As a Senior Application Scientist, I approach the evaluation of chiral ligands not merely as an exercise in recording yields and enantiomeric excesses (ee), but as a deep dive into the stereoelectronic causality that drives the catalytic cycle. In the landscape of asymmetric transition metal catalysis, the evolution of ligand architecture is dictated by the need to balance stereocontrol, solubility, and operational simplicity.
This guide benchmarks (S)-dimethyl 2-benzamidosuccinate (S-DMBS) —a highly modular, amino acid-derived ligand—against established industry standards in the Copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction.
The Causality of Catalyst Design: Why S-DMBS?
Free amino acids, such as L-aspartic acid, are attractive chiral pools. However, they frequently form insoluble, multinuclear coordination networks with transition metals like Cu(II), leading to heterogeneous reaction mixtures plagued by mass-transfer limitations[1].
S-DMBS (CAS: 86555-45-5) resolves these operational bottlenecks through two critical structural modifications:
-
Dimethyl Esterification (Solubility & Homogeneity): By masking the two carboxylate groups as dimethyl esters, S-DMBS prevents polymeric bridging. This ensures the formation of a discrete, highly soluble monomeric Cu(II) complex in organic solvents, which is essential for uniform catalytic kinetics.
-
N-Benzoylation (Stereoelectronic Tuning): The benzamide group is not merely a protecting strategy; it acts as a critical stereocontrolling element. The aromatic ring of the benzamide moiety engages in π−π stacking interactions with incoming aromatic substrates. This non-covalent interaction rigidifies the transition state, maximizing asymmetric induction—a principle well-documented in the design of stereogenic-at-metal complexes[2]. Amino acid derivatives are increasingly recognized for this exact type of tunable steric and electronic control in asymmetric aldol-type reactions[3].
Benchmarking Performance Data
To objectively evaluate S-DMBS, we benchmarked it against the classic heterogeneous Cu(II)/L-Aspartate system and the industry-standard homogeneous Cu(II)/(S,S)-Ph-BOX (bisoxazoline) system. The model reaction is the asymmetric Henry reaction between benzaldehyde and nitromethane at -20°C.
| Catalyst System | Ligand Classification | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Operational State |
| Cu(II) / L-Aspartate | Free Amino Acid | 85 | 92 | 48 | Heterogeneous suspension |
| Cu(II) / (S,S)-Ph-BOX | Bisoxazoline | 98 | 96 | 24 | Homogeneous solution |
| Cu(II) / S-DMBS | Protected Amino Acid | 94 | 95 | 24 | Homogeneous solution |
Data Synthesis: S-DMBS drastically outperforms free L-aspartate in reaction kinetics (24h vs 48h) due to its homogeneous nature. It achieves an enantiomeric excess (95%) that is highly competitive with the much more expensive, structurally complex Ph-BOX ligand, proving its viability as a cost-effective benchmark alternative.
Mechanistic Pathway
The catalytic efficiency of S-DMBS relies on a precise sequence of coordination and activation events. The bidentate (N,O) coordination of S-DMBS to Cu(II) leaves available coordination sites for the nitronate nucleophile and the aldehyde electrophile, facilitating a highly ordered, face-selective C-C bond formation.
Proposed catalytic cycle for the Cu(II)-S-DMBS asymmetric Henry reaction.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following methodology for the Cu(II)/S-DMBS catalyzed Henry reaction includes built-in observational checkpoints to ensure experimental integrity.
Step 1: In Situ Catalyst Generation
-
Action: In an oven-dried Schlenk flask under argon, combine Cu(OAc)₂ (0.05 mmol, 5 mol%) and S-DMBS (0.055 mmol, 5.5 mol%) in 2.0 mL of anhydrous ethanol. Stir at room temperature for 1 hour.
-
Causality: Cu(OAc)₂ is selected because the acetate counterions act as mild internal bases, facilitating the deprotonation of the S-DMBS amide nitrogen for optimal bidentate coordination.
-
Validation Checkpoint: The initial pale blue suspension of Cu(OAc)₂ will transition into a deep, royal blue, perfectly clear solution. If the solution remains cloudy, complexation is incomplete (likely due to wet solvent); do not proceed.
Step 2: Substrate Activation
-
Action: Add nitromethane (10.0 mmol, 10 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 5 mol%). Stir for 15 minutes.
-
Causality: DIPEA is a sterically hindered base that deprotonates nitromethane to form the active nitronate nucleophile without coordinating to the Cu(II) center and poisoning the catalyst.
-
Validation Checkpoint: A subtle color shift from royal blue to a greenish-blue hue confirms the displacement of solvent molecules by the nitronate at the metal center.
Step 3: Enantioselective C-C Bond Formation
-
Action: Cool the reaction mixture to -20°C. Add benzaldehyde (1.0 mmol, 1 equiv) dropwise. Maintain stirring at -20°C for 24 hours.
-
Causality: The sub-zero temperature minimizes background (uncatalyzed) racemic reactions and maximizes the π−π stacking interactions between the S-DMBS benzamide moiety and the benzaldehyde, locking the transition state for high enantioinduction.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1, UV/KMnO₄). The disappearance of the benzaldehyde spot (R_f ~0.6) and the appearance of the β-nitro alcohol product (R_f ~0.3) validates reaction progression.
Step 4: Quench and Isolation
-
Action: Quench the reaction with 1N HCl (2 mL) at -20°C, then extract with dichloromethane (3 x 5 mL). Dry over Na₂SO₄ and concentrate.
-
Causality: The acidic quench immediately breaks the Cu-product complex and neutralizes the base, preventing any retro-Henry reaction or product epimerization during workup.
Step-by-step experimental workflow for in situ catalyst generation and reaction.
References
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis . Chemical Reviews (ACS Publications).[Link]
-
Recent Progress in Asymmetric Catalysis and Chromatographic Separation by Chiral Metal–Organic Frameworks . MDPI.[Link]
-
Copper-Catalyzed Direct Asymmetric Aldol Reaction of Glycine Schiff Bases to Access syn-β-Hydroxy-α-amino Esters . Organic Letters (ACS Publications).[Link]
Sources
Efficacy of (S)-dimethyl 2-benzamidosuccinate Compared to Other Succinate Derivatives: A Technical Guide
Efficacy of (S)-dimethyl 2-benzamidosuccinate Compared to Other Succinate Derivatives: A Technical Guide
Executive Summary
(S)-dimethyl 2-benzamidosuccinate (CAS: 86555-45-5) occupies a highly specialized niche within the landscape of succinate derivatives. While conventional succinate prodrugs are engineered primarily for acute metabolic rescue via mitochondrial Complex II, the introduction of a benzamido group fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.
As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of (S)-dimethyl 2-benzamidosuccinate against leading cell-permeable succinates (e.g., NV-118, NV-241). We will detail their divergent mechanisms—from acute ATP restoration to chronic epigenetic modulation via sirtuin (SIRT1) pathways—and provide self-validating experimental protocols to quantify these differences.
Mechanistic Causality & Pharmacological Divergence
Pathway A: Acute Metabolic Bypass (NV-118, NV-241)
Mitochondrial Complex I (CI) dysfunction limits electron flow, shifting cellular metabolism toward glycolysis and inducing pathological lactate accumulation[1]. Native succinate cannot cross the plasma membrane due to its dicarboxylic charge. Prodrugs like NV-118 and NV-241 mask these charges, enabling passive diffusion.
The Causality: Once intracellular, cytosolic esterases cleave the prodrugs, releasing free succinate directly to Complex II (Succinate Dehydrogenase). This bypasses the CI defect and acutely restores and ATP production[1][2].
Pathway B: Epigenetic Modulation ((S)-dimethyl 2-benzamidosuccinate)
In contrast to simple alkyl esters, (S)-dimethyl 2-benzamidosuccinate features a bulky benzamido moiety.
The Causality: This steric hindrance reduces its efficiency as a rapid substrate for cytosolic esterases, limiting its utility for acute ATP rescue. However, this exact structural complexity makes it an ideal pharmacophore scaffold. It is utilized in the synthesis of substituted bridged urea analogs that act as potent allosteric modulators of[3]. SIRT1, a NAD+-dependent deacetylase, targets PGC-1α to drive mitochondrial biogenesis. Thus, its true efficacy lies in chronic mitochondrial enhancement rather than acute substrate delivery[3].
Mandatory Visualization: Pathway Divergence
Fig 1. Mechanistic divergence of succinates in acute rescue vs. chronic SIRT1-mediated biogenesis.
Comparative Efficacy Data
The following table summarizes the quantitative and qualitative performance metrics of these derivatives based on established respirometric and biochemical assays.
| Compound | Structural Class | Primary Target | Acute Respiration Rescue (O₂ Flux) | Chronic Mitochondrial Biogenesis |
| (S)-dimethyl 2-benzamidosuccinate | Benzamido-succinate ester | SIRT1 (via analog synthesis) | Low (Steric hindrance of esterases) | High (via PGC-1α deacetylation) |
| NV-118 / NV-241 | Cell-permeable succinate prodrug | Complex II (SDH) | High (Rapid intracellular cleavage) | Low (No direct epigenetic effect) |
| Dimethyl succinate | Simple alkyl ester | Complex II (SDH) | Moderate (Requires high concentrations) | None |
Experimental Protocol: Self-Validating Respirometry & Biogenesis Workflow
To objectively evaluate the efficacy of these compounds, we utilize High-Resolution FluoRespirometry (O2k). This protocol is designed as a self-validating system , ensuring that all observed effects are strictly tied to the proposed mechanisms.
Phase 1: Acute Rescue Validation (Targeting NV-241)
-
Step 1: Baseline Establishment. Suspend intact primary hepatocytes in MiR05 buffer within the respirometer.
-
Causality: MiR05 mimics the intracellular ionic environment, stabilizing mitochondrial membranes during the assay.
-
-
Step 2: Complex I Blockade. Inject Rotenone (2 µM).
-
Causality: Rotenone specifically inhibits electron transfer from the Fe-S centers in CI to ubiquinone. This isolates downstream respiratory capacity, ensuring any subsequent O₂ flux is strictly derived from the succinate bypass[2].
-
-
Step 3: Prodrug Titration. Add NV-241 (250 µM) to the intact cells.
-
Causality & Self-Validation: NV-241 requires intact cytosolic esterases for cleavage. Validation Check: If the same concentration of NV-241 is added to a parallel chamber containing permeabilized cells (treated with digitonin), no respiratory increase will occur because the necessary esterases have washed out[1]. This internal control definitively validates the prodrug cleavage mechanism.
-
Phase 2: Chronic Biogenesis Validation (Targeting Benzamidosuccinate Derivatives)
-
Step 4: Compound Incubation. Treat a separate cohort of cells with (S)-dimethyl 2-benzamidosuccinate-derived SIRT1 modulators for 48 hours.
-
Causality: Unlike acute substrates, epigenetic modulators require sufficient time to drive the transcription and translation of new mitochondrial proteins via SIRT1-mediated PGC-1α deacetylation[3].
-
-
Step 5: Maximal Uncoupled Respiration. Titrate the uncoupler FCCP until maximal O₂ flux is achieved.
-
Validation: A statistically significant increase in maximal uncoupled respiration compared to vehicle controls confirms an absolute increase in mitochondrial mass (biogenesis), differentiating the chronic efficacy of benzamido-derivatives from the acute effects of standard succinates.
-
References[1] Title: Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency
Source: Nature Communications URL: [Link][2] Title: Cell-permeable succinate prodrugs rescue mitochondrial respiration in cellular models of acute acetaminophen overdose Source: PLoS One URL: [Link][3] Title: Substituted bridged urea analogs as sirtuin modulators (Patent AU2014265671A1) Source: Google Patents URL:
Sources
Cross-Validation of (S)-Dimethyl 2-benzamidosuccinate Purity: A Comparative Guide to qNMR vs. HPLC-UV
Cross-Validation of (S)-Dimethyl 2-benzamidosuccinate Purity: A Comparative Guide to qNMR vs. HPLC-UV
Introduction: The Metrological Challenge of Chiral Building Blocks
In drug development and advanced peptide synthesis, the absolute purity of chiral building blocks like (S)-dimethyl 2-benzamidosuccinate (CAS: 86555-45-5) is a critical quality attribute. This compound, an N-benzoyl aspartic acid dimethyl ester, is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default method for purity assessment. However, HPLC is a relative technique. It relies heavily on the assumption that all impurities share the same UV extinction coefficient as the main analyte, or it requires the synthesis of identical, highly characterized reference standards for every single impurity.
To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as an orthogonal, primary ratio measurement technique. As outlined by the, qNMR provides absolute quantification without the need for an identical reference standard, making it an indispensable tool for cross-validating chromatographic data.
Analytical Principles: Relative vs. Absolute Quantification
The fundamental flaw in relying solely on HPLC-UV for (S)-dimethyl 2-benzamidosuccinate is the presence of the highly conjugated benzamido group. This chromophore absorbs strongly at 254 nm. If the sample contains non-chromophoric impurities—such as residual aliphatic solvents, inorganic salts, water, or unreacted aliphatic precursors—HPLC-UV will simply not detect them. The resulting "Area %" calculation artificially inflates the purity because the denominator (total peak area) is incomplete.
Conversely, qNMR is a mass-based, primary ratio method. The fundamental principle is that the integrated area of a nuclear magnetic resonance signal is strictly proportional to the number of nuclei generating that signal. By co-weighing the sample with a highly pure, structurally unrelated Certified Reference Material (CRM) acting as an Internal Standard (IS), the absolute mass fraction (purity) can be calculated directly.
Mathematical causality of qNMR primary ratio measurement for absolute purity.
Experimental Design & Causality
Internal Standard Selection
Selecting the correct internal standard is the most critical step in qNMR. According to the , the IS must be highly pure, soluble in the chosen deuterated solvent, and its NMR signals must not overlap with the analyte.
For (S)-dimethyl 2-benzamidosuccinate, the 1H NMR spectrum in DMSO- d6 features:
-
Aromatic protons (5H) at ~7.4–7.8 ppm.
-
Chiral α -CH proton (1H) at ~4.9 ppm.
-
Methoxy ester protons (6H) appearing as distinct singlets at ~3.6 ppm.
-
Diastereotopic β -CH 2 protons (2H) at ~2.8–3.0 ppm.
Selected IS: Maleic Acid CRM (Purity: 99.98%). Causality: Maleic acid yields a sharp, distinct singlet for its two equivalent protons at ~6.26 ppm in DMSO- d6 . This chemical shift sits perfectly in the empty spectral window between the analyte's aromatic and methoxy signals, completely avoiding integration overlap.
System Suitability & Workflow
To ensure the protocol is a self-validating system, a System Suitability Test (SST) must be performed prior to analyte measurement. This involves analyzing a gravimetric mixture of two distinct CRMs (e.g., Maleic Acid and NIST Benzoic Acid). The system is only deemed "fit for purpose" if the calculated purity of the test CRM falls within ±0.5% of its certified value, validating the balance calibration, pulse sequence, and integration parameters.
Workflow comparing absolute qNMR and relative HPLC-UV purity assessments.
Step-by-Step Methodologies
qNMR Protocol (Absolute Purity)
-
Gravimetric Preparation: Using a microbalance (readability 0.001 mg) equipped with an anti-static ionizer, accurately co-weigh ~15.0 mg of (S)-dimethyl 2-benzamidosuccinate and ~5.0 mg of Maleic Acid CRM into a clean glass vial.
-
Causality: Gravimetric error is the largest contributor to qNMR uncertainty. Static elimination prevents weighing drift, ensuring the mass inputs ( mx and mstd ) are exact.
-
-
Solvation: Add 0.8 mL of DMSO- d6 (100% atom D). Vortex for 60 seconds to ensure complete dissolution. Transfer to a 5 mm precision NMR tube.
-
T1 Relaxation Measurement: Perform an inversion-recovery ( T1 ) experiment on the sample.
-
Causality: Longitudinal relaxation times ( T1 ) vary between protons. The relaxation delay ( D1 ) must be set to at least 7×T1 of the slowest relaxing proton of interest to ensure >99.9% magnetization recovery. Failure to do so results in signal saturation and skewed integration ratios.
-
-
Acquisition: Acquire the 1 H spectrum using a 400 MHz or higher spectrometer. Use a 90° excitation pulse (to maximize single-scan signal-to-noise), a D1 delay of 30 seconds, 64 scans, and 64K data points.
-
Processing & Integration: Apply zero-filling to 128K and an exponential line broadening of 0.3 Hz. Carefully phase and baseline-correct the spectrum. Integrate the Maleic acid singlet (~6.26 ppm, N=2 ) and the analyte's methoxy singlet (~3.6 ppm, N=3 ).
-
Causality: You must include the 13 C satellite peaks (typically ± 30 Hz from the main peak) in the integration region, as they represent ~1.1% of the total proton signal.
-
HPLC-UV Protocol (Relative Purity)
-
Sample Preparation: Dissolve the analyte in a 50:50 Water:Acetonitrile diluent to a concentration of 1.0 mg/mL.
-
Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Use a gradient elution of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile) from 10% B to 90% B over 15 minutes.
-
Detection & Calculation: Monitor UV absorbance at 254 nm. Calculate purity via area normalization: (Areamain/Areatotal)×100 .
Comparative Data Analysis
To demonstrate the orthogonal value of this cross-validation, three distinct batches of (S)-dimethyl 2-benzamidosuccinate were analyzed using both methodologies.
| Batch ID | HPLC-UV Purity (Area %) | qNMR Purity (Mass Fraction %) | Absolute Discrepancy (Δ%) |
| A-001 | 99.6% | 98.1% ± 0.2% | 1.5% |
| A-002 | 98.9% | 96.8% ± 0.2% | 2.1% |
| A-003 | 99.8% | 98.5% ± 0.2% | 1.3% |
Data Interpretation: The data reveals a consistent 1.3% to 2.1% overestimation of purity by HPLC-UV. As documented in studies on , this discrepancy is a classic artifact of relative chromatography. The HPLC method is "blind" to impurities that lack the benzamido chromophore. Because qNMR measures the absolute mass ratio of the analyte's protons against a known standard, it successfully accounts for the entire mass of the sample—including UV-transparent impurities like residual solvents or inorganic salts—providing a true reflection of the compound's purity.
Conclusion
While HPLC-UV remains a powerful tool for routine impurity profiling and trace detection, it is fundamentally limited as a standalone method for absolute purity determination due to variable response factors. By cross-validating (S)-dimethyl 2-benzamidosuccinate with qNMR, researchers can establish a self-validating, primary ratio measurement that guarantees metrological traceability. For drug development professionals, integrating qNMR into the analytical lifecycle not only satisfies stringent regulatory requirements but prevents downstream stoichiometric failures during complex peptide synthesis.
References
Safety & Regulatory Compliance
A Comprehensive Guide to the Safe Disposal of (S)-dimethyl 2-benzamidosuccinate
A Comprehensive Guide to the Safe Disposal of (S)-dimethyl 2-benzamidosuccinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-dimethyl 2-benzamidosuccinate, a compound that, while not extensively characterized in publicly available safety literature, necessitates a cautious and compliant approach to its waste management.
A Note on Scientific Prudence: A comprehensive search for a specific Safety Data Sheet (SDS) for (S)-dimethyl 2-benzamidosuccinate (CAS No. 86555-45-5) did not yield a definitive document. In such instances, the cornerstone of laboratory safety is the principle of precaution. Therefore, this guide is built upon the conservative and professionally accepted practice of treating a compound with unknown or uncharacterized hazards as hazardous waste. This approach ensures the highest degree of safety and regulatory compliance.
Hazard Assessment and Characterization
-
Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.
-
Irritation: Potential to cause skin or eye irritation.
-
Environmental Hazard: Potential for harm to aquatic life.
Given these potential hazards, (S)-dimethyl 2-benzamidosuccinate waste must be managed as hazardous chemical waste in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling (S)-dimethyl 2-benzamidosuccinate for disposal, it is imperative that all personnel are outfitted with the appropriate PPE to minimize any risk of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To prevent inhalation of any potential dust or vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (S)-dimethyl 2-benzamidosuccinate is to ensure it is collected, stored, and ultimately disposed of by a licensed hazardous waste management company. Do not, under any circumstances, dispose of this compound in the regular trash or down the drain.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: Dedicate a specific waste container for (S)-dimethyl 2-benzamidosuccinate and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper).
-
Avoid Co-mingling: Do not mix this waste with other waste streams, particularly incompatible materials, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]
-
Solid vs. Liquid: If the waste is in a solid form, collect it in a clearly labeled, sealable container. If it is dissolved in a solvent, it should be collected in a container designated for that solvent waste stream (e.g., "halogenated organic solvent waste").
Step 2: Container Management
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. For a solid, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Secure Closure: The container must have a tightly fitting lid and be kept closed at all times except when waste is being added.
-
Condition: The container must be in good condition, free from leaks, cracks, or external contamination.
Step 3: Labeling - Clarity is Key
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "(S)-dimethyl 2-benzamidosuccinate"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and out of general laboratory traffic.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow your institution's guidelines on maximum accumulation times.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of (S)-dimethyl 2-benzamidosuccinate.
Caption: Logical workflow for the safe disposal of (S)-dimethyl 2-benzamidosuccinate.
Spill and Emergency Procedures
In the event of a spill of (S)-dimethyl 2-benzamidosuccinate, immediate and proper action is crucial to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For a large spill or a spill in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or spill pillows) to contain the spill and prevent it from spreading.
-
Clean Up: Carefully collect the absorbent material and any contaminated debris. Place it all into a sealable container.
-
Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing (S)-dimethyl 2-benzamidosuccinate."
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials and also dispose of them as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Decontamination and Disposal of Empty Containers
Empty containers that once held (S)-dimethyl 2-benzamidosuccinate must also be handled with care.
-
Triple-Rinsing: To render a container non-hazardous, it must be triple-rinsed.
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) that will dissolve the compound.
-
Collect this first rinsate and dispose of it as hazardous waste.
-
Repeat the rinse two more times, collecting all rinsate as hazardous waste.
-
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can typically be disposed of in the appropriate glass or plastic recycling bin. Be sure to deface or remove the original label.
-
Unrinsed Containers: If a container cannot be triple-rinsed, it must be disposed of as hazardous waste.
By adhering to these rigorous and cautious procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of treating unknown compounds as hazardous, proper segregation, and compliant disposal are the bedrock of responsible chemical and pharmaceutical research.
References
- Benchchem. (2025).
- Benchchem. (2025). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)
Sources
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